1-Chloro-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Chloro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. It is a derivative of benzene, where a chlorine atom and a 2,2,2-trifluoroethoxy group are substituted at the first and second positions, respectively.
Preparation Methods
The synthesis of 1-Chloro-2-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction of the nitro group to an amino group using a reducing agent like iron powder and hydrochloric acid. The final step involves the diazotization of the amino group and subsequent replacement with a chlorine atom .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, and reducing agents like iron powder and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Properties
Molecular Formula |
C8H6ClF3O |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-chloro-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
MZLKFHPDUDTJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(F)(F)F)Cl |
Origin of Product |
United States |
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